N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthothiazole core, which is known for its diverse biological activities, and a benzamide moiety, which is often associated with pharmacological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, or chemical sensors.
Mechanism of Action
The mechanism of action of benzothiazole derivatives is often related to their ability to inhibit various enzymes and proteins. For example, they have been found to inhibit dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Future Directions
Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications. Future research in this area is likely to focus on developing new synthesis methods, exploring new biological activities, and designing new drugs based on the benzothiazole moiety . The development of novel antibiotics to control resistance problems is crucial .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. The starting materials often include naphthothiazole derivatives and benzamide precursors. The key steps may involve:
Formation of the Naphthothiazole Core: This can be achieved through cyclization reactions involving thioamides and naphthalene derivatives under acidic or basic conditions.
Ylidene Formation:
Sulfonylation: The pyrrolidine-1-sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Final Coupling: The final step involves coupling the naphthothiazole core with the benzamide moiety, which can be facilitated by coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
Naphthothiazole Derivatives: Compounds with similar core structures but different substituents.
Benzamide Derivatives: Compounds with similar benzamide moieties but different core structures.
Uniqueness
N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-25-21-19-7-3-2-6-16(19)10-13-20(21)30-23(25)24-22(27)17-8-11-18(12-9-17)31(28,29)26-14-4-5-15-26/h2-3,6-13H,4-5,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJOMJKEUWTBRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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